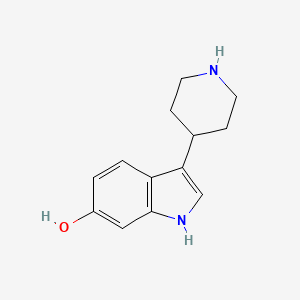

3-piperidin-4-yl-1H-indol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-piperidin-4-yl-1H-indol-6-ol |

InChI |

InChI=1S/C13H16N2O/c16-10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2 |

InChI Key |

FFIUCWNXGFAPDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Piperidin 4 Yl 1h Indol 6 Ol

Retrosynthetic Approaches to the Core 3-piperidin-4-yl-1H-indol-6-ol Scaffold

Retrosynthetic analysis of this compound suggests several viable disconnection strategies. The most common approaches involve either forming the indole (B1671886) ring onto a pre-existing piperidine (B6355638) moiety or constructing the piperidine ring on an indole template.

A primary disconnection can be made at the C3-C4' bond between the indole and piperidine rings. This leads to an indole synthon, such as a 3-halo or 3-organometallic indole, and a corresponding piperidine synthon.

Alternatively, a more convergent strategy involves disconnecting the indole ring itself. A classic Fischer indole synthesis approach would disconnect the indole to (4-hydroxyphenyl)hydrazine (or a protected version) and an N-protected 4-piperidone. This is a widely used and robust method for forming indole rings. researchgate.netwikipedia.org

A third approach focuses on disconnecting the piperidine ring. This can be envisioned through a retro-intramolecular cyclization, such as a retro-reductive amination. This would lead to an acyclic amino-ketone precursor attached to the C3 position of the indole ring.

Strategic Syntheses of Indole Moiety

The formation of the indole nucleus is a critical step, and several powerful methods are available for its construction.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis is a cornerstone of indole chemistry, producing the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgresearchgate.net The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole. researchgate.netacs.org

For the synthesis of this compound, this method would involve the condensation of a (4-alkoxyphenyl)hydrazine with an N-protected 4-piperidone. The use of a protecting group on the phenol, such as a benzyl or silyl ether, is necessary to prevent side reactions under the acidic conditions. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. acs.orgwikipedia.org This method has been successfully applied in the total synthesis of various natural products, including complex alkaloids where a piperidone derivative is used as the ketone component. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| (4-(Benzyloxy)phenyl)hydrazine | N-Boc-4-piperidone | Polyphosphoric acid (PPA), heat | 6-Benzyloxy-3-(piperidin-4-yl)-1H-indole (protected) | Good |

| Phenylhydrazine hydrochloride | 1-Methyl-4-piperidone | Acetic acid/HCl, reflux | 2-Methyl-1,2,3,4,5,5a,11,11a-octahydroellipticine precursor | 82% researchgate.net |

| Phenylhydrazine hydrochloride | 2-Bromoacetophenone | Heat | 2-(2-Bromophenyl)-indole | N/A rsc.org |

Palladium-Catalyzed Indole Construction Methods

Palladium catalysis offers a versatile and powerful platform for synthesizing substituted indoles, often under milder conditions than traditional methods. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction is highly versatile and provides 2,3-disubstituted indoles with good regioselectivity. researchgate.netub.edu The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, migratory insertion of the alkyne, and subsequent reductive elimination to form the indole ring. wikipedia.org

Another significant palladium-catalyzed strategy is the reductive Heck coupling. This reaction can be used to form C-C bonds between aryl halides and alkenes. organic-chemistry.orgnih.gov An intramolecular variant of the Heck reaction is particularly useful for constructing heterocyclic rings. youtube.com For the target molecule, a precursor containing an appropriately substituted aniline and a tethered alkene could be cyclized to form the indole core.

| Method | Substrates | Catalyst System | Key Features |

| Larock Heteroannulation | o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | Forms 2,3-disubstituted indoles; high regioselectivity. wikipedia.orgresearchgate.net |

| Reductive Heck Coupling | Aryl halide, Alkene | Pd(OAc)₂, Hydride source (e.g., HCO₂Na) | Forms aryl-alkyl linkages; can be used for intramolecular cyclizations. nih.govnih.gov |

| C-H Arylation | Free (NH) Indole, Iodoarene | Pd(OAc)₂, AgOAc, TFA | Direct functionalization of the indole core at various positions. nih.gov |

Rhodium-Catalyzed Cyclization Approaches

Rhodium-catalyzed reactions represent an advanced methodology for indole synthesis, often proceeding through C-H activation pathways. These methods can provide access to highly functionalized indoles from simple starting materials. One approach involves the Rh(III)-catalyzed oxidative coupling of acetanilides with internal alkynes. ub.edu

Furthermore, rhodium catalysts are effective for the regioselective C-H functionalization of pre-formed indole rings. For instance, Rh(II) complexes can catalyze the reaction of indoles with diazo compounds to introduce alkyl substituents, typically at the C3 position. acs.orgmdpi.com While this is a functionalization rather than a de novo synthesis, it represents a powerful tool for derivatizing the indole scaffold. The regioselectivity can sometimes be directed to other positions, such as C6 or C7, through hydrogen-bonding effects between the indole N-H and the catalyst or reactant. snnu.edu.cn

| Reaction Type | Substrates | Catalyst | Product Type |

| C-H Alkylation | Indole, Diazo compound | [RhCp*Cl₂]₂ / AgSbF₆ | C2-Alkylated Indoles mdpi.com |

| C-H Functionalization | Indole, α-Alkyl-α-diazoester | Rh₂(S-NTTL)₄ | C3-Substituted α-Alkyl-α-indolylacetates acs.org |

| Dehydrative C-H Allylation | Indole, Allyl alcohol | Rh(III) complex | C-H Allylated Indoles researchgate.net |

Synthetic Routes for Piperidine Ring Formation and Integration

The construction of the piperidine ring and its attachment to the indole core is the second major challenge in the synthesis of this compound.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming cyclic structures like piperidines. One of the most common methods is reductive amination, where an amine cyclizes onto a ketone or aldehyde within the same molecule, followed by reduction of the resulting imine or enamine. For the target compound, a precursor such as a γ-amino ketone attached to the indole C3 position could be cyclized under reductive conditions (e.g., H₂, Pd/C; NaBH₃CN) to form the piperidine ring. researchgate.netnih.govnih.gov

Palladium-catalyzed reductive Heck coupling has also been employed to construct highly substituted piperidine rings in the context of monoterpene indole alkaloid synthesis. nih.govrsc.org This approach involves an intramolecular cyclization of an iodo-substituted precursor containing an alkene, using a palladium catalyst and a hydride source to furnish the piperidine ring with good stereoselectivity. nih.gov

More specialized methods include N-chlorosuccinimide (NCS)-mediated cyclizations, which have been used to form C-N bonds intramolecularly to construct fused heterocyclic systems involving an indole nucleus. nih.gov Additionally, biosynthetic pathways have revealed a natural route to piperidine formation involving thioester reduction followed by transamination and imine reduction, highlighting enzymatic strategies that can inspire synthetic approaches. sjtu.edu.cn

| Method | Precursor Type | Reagents | Key Transformation |

| Intramolecular Reductive Amination | Acyclic γ-Amino Ketone | H₂, Pd/C or NaBH₃CN | Forms piperidine ring via cyclization/reduction. researchgate.netnih.gov |

| Reductive Heck Coupling | Iodo-substituted Alkene | Pd(OAc)₂, HCO₂Na, n-Bu₄NCl | Intramolecular C-C bond formation to close the piperidine ring. nih.gov |

| NCS-Mediated Cyclization | Substituted Indole with Amine Tether | N-chlorosuccinimide (NCS), Et₃N | Intramolecular C-N bond formation at the indole 2-position. nih.gov |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and provides a powerful method for constructing the piperidine-indole linkage. This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound, this can be envisioned through the coupling of an appropriately protected 6-hydroxyindole derivative with an N-protected 4-piperidone.

A common procedure involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidinone, with an amine in the presence of a mild reducing agent. dtic.mil Sodium triacetoxyborohydride (STAB) is a frequently used reductant for this transformation due to its selectivity and tolerance of a wide range of functional groups. dtic.mil The reaction is typically carried out in a solvent like dichloromethane (DCM) and may include an acid catalyst, such as acetic acid, to facilitate imine formation. dtic.mil Following the reductive amination, subsequent deprotection steps would be required to yield the final this compound.

Table 1: Example Reagents for Reductive Amination

| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Boc-4-piperidinone | 6-Benzyloxyindole | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Acetic acid catalyst, Room temperature |

| 4-Anilino-piperidine | 6-Hydroxy-indole-3-carbaldehyde | Sodium cyanoborohydride | Methanol | pH control |

Stereoselective Synthesis of Piperidine Derivatives

The creation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Stereoselective synthesis of piperidine derivatives can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or kinetic resolution.

One effective strategy is the kinetic resolution of a racemic mixture. For instance, chiral base systems, such as n-butyllithium (n-BuLi) combined with a chiral ligand like (−)-sparteine, can selectively deprotonate one enantiomer of a substituted piperidine. nih.gov This allows for the separation of the enantiomers or for the enantioenriched substrate to be trapped with an electrophile, leading to the formation of highly enantioenriched 2,2-disubstituted piperidines while retaining stereochemistry. nih.gov While this example applies to 2-arylpiperidines, the principle can be extended to other substitution patterns. The presence of functional groups on the piperidine ring can be inert to these lithiation conditions, allowing for subsequent functional group interconversions. nih.gov This approach enables the synthesis of 2,4-disubstituted piperidines that can serve as valuable building blocks. nih.gov

Introduction and Manipulation of the 6-Hydroxyl Group on the Indole Ring

The 6-hydroxyindole moiety can be synthesized through several routes. One approach involves the cyclization and aromatization of an enamine compound derived from 1,3-cyclohexanedione and 2-aminoethanol under the action of a metal catalyst. google.com Alternatively, classical indole syntheses can be adapted using precursors containing the required hydroxyl functionality, such as m-aminophenol.

In many multi-step syntheses, it is necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. organic-chemistry.org Protecting groups serve as temporary modifications to decrease a functional group's reactivity. organic-chemistry.org The phenol can be protected as an ether, such as a benzyl ether or a silyl ether (e.g., Triisopropylsilyl, TIPS). synarchive.comoup.com Benzyl ethers are common and can be installed using benzyl bromide in the presence of a base. Deprotection is typically achieved via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C), which cleaves the benzyl group to reveal the free hydroxyl. oup.com This protection strategy allows for functionalization at other sites, such as the indole or piperidine nitrogens, before the final deprotection step. oup.com

Functionalization and Diversification Strategies for Lead Optimization

To explore structure-activity relationships (SAR) and optimize the properties of a lead compound, chemists systematically modify its structure. The this compound scaffold offers several handles for such diversification.

N-Substitution on the Indole Moiety

The nitrogen atom of the indole ring (N-1) is a common site for functionalization. Alkylation of the indole nitrogen can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. The N-alkylation of indoles is typically achieved by first deprotonating the indole with a suitable base, followed by the addition of an alkylating agent. researchgate.net

A standard protocol involves the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) to generate the indolide anion. rsc.org This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., benzyl bromide, methyl iodide) to form the N-substituted product. rsc.org It is important to control the reaction conditions, as competitive alkylation can sometimes occur at the C-3 position, the most nucleophilic site on the indole ring. nih.govmdpi.com The choice of solvent and base can influence the regioselectivity of the alkylation. rsc.org

Table 2: Selected Conditions for N-Alkylation of Indoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzyl bromide | Sodium Hydride (NaH) | DMF | 80 °C | rsc.org |

| Methyl iodide | Potassium Hydroxide (KOH) | DMSO | Room Temperature | N/A |

N-Substitution on the Piperidine Moiety

The secondary amine of the piperidine ring is another key site for introducing diversity. A wide array of substituents can be installed on this nitrogen to alter the compound's size, shape, and basicity. Common modifications include N-alkylation, N-acylation, and N-arylation.

N-alkylation can be performed using an alkyl halide, such as phenethyl bromide, in the presence of a base like potassium carbonate in a solvent such as acetonitrile. ptfarm.pl N-acylation introduces a carbonyl moiety and can be accomplished using an acyl chloride (e.g., propionyl chloride) or an anhydride, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). dtic.mil If the piperidine nitrogen is protected with a group like a tert-butoxycarbonyl (Boc) group, it must first be removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), to liberate the free amine for subsequent functionalization. dtic.mil

Table 3: Examples of N-Piperidine Functionalization

| Reaction Type | Reagent | Base | Key Feature | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | Introduces an arylalkyl group | ptfarm.pl |

| N-Acylation | Diphenylacetyl chloride | Triethylamine | Forms a tertiary amide | researchgate.net |

| N-Carbamoylation | Diphenylcarbamoyl chloride | N/A | Forms a urea linkage | researchgate.net |

Modifications to the Linker Between Indole and Piperidine

Altering the direct carbon-carbon bond that links the indole and piperidine rings represents a more profound modification of the scaffold, requiring a de novo synthesis of the analog rather than a functionalization of the parent molecule. Such changes can significantly impact the relative orientation of the two ring systems, which can be crucial for biological activity.

One strategy to create an analog with a carbonyl linker (indole-C(=O)-piperidine) would be to employ a Friedel-Crafts acylation reaction. This could involve reacting a protected 6-hydroxyindole with an N-protected piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

To synthesize an analog with a methylene bridge linker (indole-CH₂-piperidine), one could perform a Wittig reaction on an N-protected 4-piperidone to generate a methylene-substituted piperidine, followed by further elaboration. acs.orgnih.gov Alternatively, the ketone from the Friedel-Crafts acylation described above could be reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction. These approaches allow for the systematic exploration of the spatial requirements of the pharmacophore by varying the length and nature of the linker.

Advanced Purification and Isolation Techniques in Medicinal Chemistry

The purification of polar, heterocyclic compounds such as this compound from complex reaction mixtures is a critical step to ensure the purity required for analytical and biological evaluation. Given the presence of a basic piperidine nitrogen and a phenolic hydroxyl group, this compound is expected to be polar and may exhibit strong interactions with stationary phases. Advanced purification techniques are therefore essential for its effective isolation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the purification of polar compounds. Reversed-phase chromatography is commonly employed, where the compound is separated based on its hydrophobicity. For a polar compound like this compound, a C18 or C8 column would be a suitable stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by protonating the basic nitrogen of the piperidine ring. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve optimal separation from impurities.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Due to the basic nature of the piperidine ring, which will be protonated at acidic or neutral pH, cation-exchange chromatography can be an effective purification method. The protonated compound binds to a negatively charged stationary phase and is subsequently eluted by increasing the salt concentration or the pH of the mobile phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable green chemistry alternative to traditional HPLC for the purification of pharmaceutical compounds. It utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol. SFC can offer faster separations and reduced solvent consumption, and it is particularly well-suited for the purification of chiral compounds and polar molecules.

Crystallization: For obtaining highly pure solid material, crystallization is a preferred final purification step. The choice of solvent or solvent system is crucial and is determined empirically. Given the polar nature of this compound, polar solvents like ethanol (B145695), methanol, or mixtures with water might be effective for crystallization. The compound may also be crystallized as a salt (e.g., hydrochloride or tartrate), which can sometimes yield crystals of better quality.

A comparison of these techniques is presented in the table below.

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase | High resolution, applicable to a wide range of polarities, automated | High solvent consumption, potential for sample degradation under harsh conditions |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase | High capacity, suitable for charged molecules | Limited to charged or ionizable compounds, requires buffer systems |

| Supercritical Fluid Chromatography | Partitioning between a stationary phase and a supercritical fluid mobile phase | Fast separations, reduced organic solvent use, environmentally friendly | Requires specialized equipment, solubility in supercritical CO2 can be a limitation |

| Crystallization | Formation of a solid crystalline structure from a solution | Can provide very high purity, scalable, cost-effective for large quantities | Success is highly dependent on the compound's properties and finding suitable conditions |

Spectroscopic and Chromatographic Methods for Compound Characterization

Once purified, the structural integrity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.

1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the indole ring, the NH proton of the indole, the protons on the piperidine ring, and the phenolic OH proton. The coupling patterns would help to confirm the substitution pattern.

13C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would be characteristic of the indole and piperidine ring systems.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS experiments can provide structural information based on the fragmentation pattern, which would be characteristic of the indole and piperidine moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole, the O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. A single, sharp peak in the chromatogram under different mobile phase conditions is a good indicator of high purity. By using a UV detector, the absorbance profile can also provide some structural information. A diode array detector (DAD) can record the UV-Vis spectrum of the eluting peak, which can be characteristic of the indole chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): For less polar, thermally stable derivatives of the compound, GC-MS can be a useful analytical tool. oup.com Derivatization of the polar N-H and O-H groups may be necessary to improve volatility and chromatographic performance. oup.com

The table below summarizes the expected analytical data for this compound.

| Analytical Method | Expected Observations |

| 1H NMR | Signals for aromatic, indole NH, piperidine CH and NH, and phenolic OH protons with characteristic chemical shifts and coupling constants. |

| 13C NMR | Resonances corresponding to the carbon atoms of the indole and piperidine rings. |

| HRMS | A molecular ion peak corresponding to the exact mass of C13H16N2O. |

| IR Spectroscopy | Characteristic absorption bands for N-H, O-H, aromatic C-H, aliphatic C-H, and C=C bonds. |

| HPLC | A single major peak indicating the purity of the compound. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Requirements for Biological Recognition

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 3-piperidin-4-yl-1H-indol-6-ol scaffold and its analogs, several key features are consistently identified as crucial for molecular recognition and binding to their biological targets.

The core structure itself presents a distinct set of features. The indole (B1671886) nucleus, a prominent pharmacologically active molecule, typically serves as a hydrophobic region and can participate in π-π stacking interactions with aromatic residues in a target's binding pocket. researchgate.netmdpi.com The nitrogen atom within the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the ligand. The piperidine (B6355638) ring contains a basic nitrogen atom that is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate. nih.gov

Pharmacophore models developed for related heterocyclic compounds often highlight the importance of:

Hydrogen Bond Acceptors and Donors: The indole NH group (donor) and the 6-hydroxyl group (donor/acceptor) are critical for specific interactions. The piperidine nitrogen (acceptor) is also a key feature.

Aromatic Rings: The indole system provides an essential aromatic feature for hydrophobic and stacking interactions. nih.gov

These combined features create a molecular template that can be tailored for specific targets by modifying its constituent parts. ijper.org

Impact of Indole Ring Substituents, Including the 6-Hydroxyl Group, on Potency and Selectivity

The indole ring is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents. nih.gov The nature and position of these substituents can dramatically alter a compound's potency, selectivity, and physicochemical properties.

The 6-hydroxyl group on the parent compound, this compound, is a particularly important feature. As a hydrogen bond donor and acceptor, it can form key interactions within a receptor binding site, significantly enhancing affinity. SAR studies on analogous indole-containing compounds have shown that the presence and position of hydroxyl or methoxy (B1213986) groups on the indole nucleus are critical determinants of biological activity. researchgate.net For instance, in some series, a methoxy group at the C6-position was found to be optimal for activity. researchgate.net

The following table summarizes the general effects of indole ring substitutions based on studies of related compounds.

| Substitution Position | Type of Substituent | General Effect on Activity |

| N-1 | Alkyl, Benzyl | Often leads to decreased activity, suggesting an unsubstituted N-1 is preferred for optimal binding in many cases. researchgate.net |

| C-4 | Halogen (e.g., Fluoro) | Generally unfavorable, leading to reduced potency compared to substitution at other positions. researchgate.net |

| C-5 | Methoxy, Halogen | Can enhance potency; often a favorable position for modification. researchgate.net |

| C-6 | Hydroxyl, Methoxy | Critical for activity; this position is often involved in key hydrogen bonding interactions. researchgate.net |

| C-7 | Methoxy, Halogen | Can be a favorable position for substitution, sometimes leading to the most potent compounds in a series. researchgate.net |

These findings underscore the sensitivity of the indole scaffold to substitution, where even minor changes can lead to significant shifts in biological profile. The 6-hydroxyl group, in particular, is a key anchor point, and its interactions are likely fundamental to the potency of this compound.

Influence of Piperidine Ring Conformation and Substitution Patterns on Activity

The piperidine ring is a common structural motif in many pharmaceuticals and natural products, valued for its ability to introduce a basic center and influence the three-dimensional shape of a molecule. nih.govresearchgate.net For this compound, both the conformation of the piperidine ring and its substitution patterns are critical to its interaction with biological targets.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) dictates the spatial orientation of its substituents, including the link to the indole ring and any groups on the piperidine nitrogen. This orientation must be optimal to fit within the confines of a receptor's binding pocket. researchgate.net

Substitution on the piperidine nitrogen is a common strategy for modulating pharmacological activity. nih.gov For example, introducing small alkyl groups like a methyl moiety can enhance lipophilic interactions within the binding pocket and improve affinity compared to an unsubstituted secondary amine. nih.gov Conversely, larger or improperly placed substituents can introduce steric hindrance that weakens binding. In some related scaffolds, introducing unsaturation into the piperidine ring (i.e., forming a tetrahydropyridine) has been shown to increase potency tenfold, suggesting that the planarity and shape of this ring are crucial variables. dndi.org

The table below illustrates how modifications to the piperidine ring in related scaffolds can influence activity.

| Modification | Example | General Impact on Activity |

| N-Substitution | Unsubstituted (-NH) | Baseline activity, may be reduced due to polarity. nih.gov |

| N-Methyl (-NCH₃) | Often increases affinity through enhanced lipophilic interactions. nih.gov | |

| N-Ethyl, N-Tosyl | May only slightly increase or have a negligible effect on affinity compared to N-Methyl. nih.gov | |

| Acyclic Analog | Can result in a significant loss of activity, highlighting the importance of the constrained ring structure. dndi.org | |

| Ring Saturation | Saturated (Piperidine) | Potent activity. |

| Unsaturated (Tetrahydropyridine) | Can lead to a significant (e.g., 10-fold) increase in potency. dndi.org |

These studies demonstrate that the piperidine moiety is not merely a passive linker but an active contributor to the pharmacodynamic profile of the molecule.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action. researchgate.net Since biological systems such as enzymes and receptors are chiral, they can differentiate between the enantiomers of a chiral drug, often leading to one enantiomer being significantly more potent or having a different biological effect than the other. nih.govsemanticscholar.org

In derivatives of 3-(piperidin-3-yl)-1H-indole, which are structurally very similar to the compound of interest, the carbon at the 3-position of the piperidine ring is a chiral center. The synthesis and separation of the individual (R)- and (S)-enantiomers have demonstrated the critical importance of this stereocenter for biological activity. nih.gov The absolute configuration determines how the molecule is presented to its binding site; the "correct" enantiomer will place the indole and piperidine components in the optimal geometry for binding, while the "incorrect" enantiomer will not fit as well, resulting in lower affinity. nih.gov

For this compound, the point of attachment at C-4 of the piperidine ring is not inherently chiral unless other substituents are present on the ring. However, if substitutions are made at other positions (e.g., C-2, C-3, C-5, or C-6), chiral centers can be introduced, and the resulting stereoisomers would be expected to have different biological activities. Therefore, controlling the stereochemistry is a crucial aspect of optimizing compounds within this chemical series. researchgate.net

Linker Optimizations and Their Role in Pharmacological Efficacy

The selection of the linker's length, rigidity, and chemical nature is critical for maintaining the desired activity at multiple targets. Linkers themselves may even interact with target residues. nih.gov Studies on hybrid molecules have shown that linker length plays a key role in inhibitory activity. For instance, in one series of hybrids, a secondary amine alkyl linker with a two-carbon unit showed better inhibitory activity than a one-carbon unit linker. nih.gov Conversely, in other cases, increasing the linker length can lead to decreased activity. nih.gov This highlights that there is often an optimal linker length for a given pair of pharmacophores and targets.

The composition of the linker is also important. Incorporating features like carboxamide groups or maintaining a simple alkyl chain can influence properties such as solubility, cell permeability, and binding affinity. The strategic design and optimization of these linkers are essential for achieving the desired pharmacological profile in more complex molecules built upon the core indole-piperidine scaffold. nih.gov

Computational Insights into SAR/SPR (e.g., QSAR modeling, ligand efficiency indices)

Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of drug candidates, thereby accelerating the optimization process. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling and the calculation of ligand efficiency indices are two such approaches that have been applied to indole-based and other heterocyclic compounds.

QSAR Modeling: QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com For indole derivatives, 2D- and 3D-QSAR models have been developed to predict antiproliferative or other activities. nih.govnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to identify the key physicochemical features that drive potency. For example, a 3D-QSAR model might reveal that a bulky, electron-withdrawing group is favored in one region of the molecule, while a hydrogen bond donor is required in another. nih.gov

Ligand Efficiency Indices: Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity (potency) to its size (number of non-hydrogen atoms). wikipedia.orgresearchgate.net It helps identify compounds that achieve high potency with a relatively small and efficient structure.

Ligand Efficiency (LE): Calculated as the binding energy per heavy atom. A higher LE value (e.g., >0.3 kcal/mol per atom) is generally considered more favorable. researchgate.net

Lipophilic Ligand Efficiency (LLE or LipE): This index combines potency (pIC50 or pKi) and lipophilicity (LogP), calculated as pIC50 - LogP. Higher LLE values (ideally >5) are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties. mtak.hu

These computational metrics guide medicinal chemists in selecting promising fragments and optimizing lead compounds by focusing on improving the efficiency of binding rather than simply increasing potency through the addition of molecular size and lipophilicity. rgdscience.com

Molecular Pharmacology and Mechanism of Action of 3 Piperidin 4 Yl 1h Indol 6 Ol Analogues

Receptor Binding and Functional Assays for Target Identification

The affinity and functional effects of 3-piperidin-4-yl-1H-indol-6-ol analogues have been evaluated across several key receptor systems implicated in neuropsychiatric and other disorders. These systems include serotonin (B10506), dopamine (B1211576), histamine (B1213489), nociceptin, and sigma receptors.

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Interactions

Analogues featuring the indolylpiperidine scaffold have been investigated for their activity at serotonin receptors. The 5-HT1A and 5-HT2A subtypes are particularly significant targets for neuropsychiatric drug development. Functional interactions between 5-HT1A and 5-HT2A receptors have been noted, where blockade of presynaptic 5-HT1A receptors can potentiate 5-HT2A-mediated responses by increasing serotonin availability. nih.gov The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for many antipsychotic and antidepressant medications. mdpi.com

While specific data for this compound is limited, related indolylpiperidine derivatives have been assessed. For instance, a series of indolylpiperidinyl benzoic acid derivatives were developed as histamine H1 antagonists but were also evaluated for their cross-reactivity at serotonin receptors to determine selectivity. nih.govresearchgate.net Substitution on the indole (B1671886) ring, such as a fluorine at position 6, was found to influence selectivity against the 5-HT2 receptor. acs.org The development of arylpiperazine derivatives has also highlighted the importance of targeting the 5-HT2A receptor for treating psychiatric diseases like depression. mdpi.com

No specific binding affinity data (Ki) for this compound at 5-HT1A or 5-HT2A receptors was available in the reviewed literature.

Dopamine Receptor (e.g., D2, D3) Binding Profiles

A number of studies have focused on ((1H-indol-3-yl)methyl)piperidin-4-ol analogues, which are structurally related to the subject compound, for their affinity at dopamine D2 and D3 receptors. nih.govresearchgate.net These compounds share structural features with classic D2-like receptor antagonists. nih.govnih.gov

Research has shown that substitutions on both the indole and the phenyl-piperidinol moieties are critical for binding affinity and selectivity. For example, introducing a 4-iodophenyl group on the piperidin-4-ol ring and a methoxy (B1213986) group on the indole ring resulted in compounds with high affinity for the D2 receptor and significant selectivity over the D3 receptor. nih.gov Functional assays revealed that many of these analogues act as antagonists at D2 receptors. nih.gov Other related compounds have been identified as D2 and D3 partial agonists. nih.gov

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | D2 | 0.28 | Antagonist |

| D3 | 31 | Antagonist | |

| 4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | D2 | 0.17 | Antagonist |

| D3 | 11 | Antagonist | |

| 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | D2 | <0.3 | Partial Agonist |

| D3 | - | Partial Agonist |

Table 1: Dopamine Receptor Binding and Functional Data for selected indolylpiperidine and related analogues. Data sourced from nih.govnih.gov.

Histamine Receptor (e.g., H3) Modulatory Effects

The piperidine (B6355638) moiety is a common structural feature in many histamine H3 receptor (H3R) ligands. acs.orgnih.govtandfonline.com H3R antagonists/inverse agonists are of interest for treating various CNS disorders. tandfonline.com Analogues containing a piperidine ring have demonstrated high affinity for the H3R, with some compounds exhibiting Ki values in the low nanomolar range. sophion.com

Functional assays, such as those measuring cAMP accumulation, have classified these piperidine derivatives as H3R antagonists. sophion.com The piperidine moiety is considered a critical structural element for H3R activity. acs.orgnih.gov In some cases, these compounds also show affinity for sigma receptors, leading to the development of dual-target ligands. acs.orgnih.gov

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 1-(6-(3-Phenylphenoxy)hexyl)azepane | hH3R | 18 | Antagonist |

| 1-(5-(4-Phenylphenoxy)pentyl)piperidine | hH3R | 25 | Antagonist (IC50 = 4 nM) |

| 1-(5-(4-Phenylphenoxy)pentyl)azepane | hH3R | 34 | Antagonist (IC50 = 9 nM) |

Table 2: Histamine H3 Receptor Binding and Functional Data for selected piperidine analogues. Data sourced from sophion.com.

Nociceptin Opioid Receptor Ligand Properties

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) has emerged as a target for novel analgesics and other CNS therapies. nih.gov Nonpeptide ligands with a piperidinyl indole or indolinone core have been identified as potent NOP modulators. nih.govacs.org Structural modifications to these scaffolds can yield compounds that are full agonists, partial agonists, or antagonists at the NOP receptor. acs.org

For example, a series of 2-substituted N-piperidinyl indoles were found to be potent NOP full agonists, a contrast to the 3-substituted regioisomers which tended to be partial agonists. nih.gov These compounds show high binding affinity for the NOP receptor, with some exhibiting selectivity over classical opioid receptors like the mu-opioid receptor (MOP). nih.govnih.gov Functional characterization has been performed using various assays, including [³⁵S]GTPγS binding and calcium mobilization. nih.govnih.govunife.it

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Activity (% Stimulation) |

| 2-Aminomethyl indole analogue (10) | NOP | 5.8 (EC50) | Full Agonist (100%) |

| 2-Hydroxymethyl indole analogue (1) | NOP | 29.9 (EC50) | Full Agonist (102%) |

| 3-Aminomethyl indole analogue (19) | NOP | 3 | Partial Agonist (35.9%) |

| 3-Hydroxymethyl indole analogue (2) | NOP | 44 | Partial Agonist (18.9%) |

| AT-127 | NOP | 3-10 | Partial Agonist |

Table 3: Nociceptin Opioid Receptor Binding and Functional Data for selected N-piperidinyl indole analogues. Data sourced from nih.govnih.gov.

Sigma Receptor (e.g., Sigma-1) Affinity

The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as important targets for therapeutic agents. sigmaaldrich.com The piperidine moiety is a key structural feature for many high-affinity sigma receptor ligands. acs.orgnih.gov Numerous piperidine and piperazine (B1678402) derivatives have been synthesized and evaluated for their binding at both sigma receptor subtypes. nih.govrsc.org

Many compounds with a piperidine core show high affinity for the σ1 receptor, often in the nanomolar range. rsc.orgacs.org Some of these ligands also bind to the σ2 receptor, though often with lower affinity. acs.org Structure-activity relationship studies indicate that the basic amine of the piperidine ring is crucial for interaction with the receptors. nih.govrsc.org Some histamine H3 receptor ligands based on a piperidine scaffold have been found to possess high dual affinity for σ1 receptors, making them multi-target ligands. acs.orgnih.gov Functional studies have characterized some of these ligands as σ1 receptor agonists or antagonists. acs.orgrsc.org

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Compound 5 (Piperidine derivative) | σ1R | 3.64 | Antagonist |

| hH3R | 7.70 | Antagonist | |

| Compound 11 (Piperidine derivative) | σ1R | 4.41 | Antagonist |

| hH3R | 6.2 | Antagonist | |

| Compound 1 (Piperazine derivative) | σ1R | 3.2 | Agonist |

| Haloperidol (Reference) | σ1R | 2.5 | Antagonist |

Table 4: Sigma Receptor Binding and Functional Data for selected piperidine/piperazine analogues. Data sourced from acs.orgnih.govrsc.org.

Enzyme Inhibition Kinetics and Specificity

While the primary focus of research on this compound analogues has been on receptor interactions, the broader classes of indole and piperidine derivatives have been studied for their effects on various enzymes.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets for treating neurological disorders. nih.govresearchgate.net Various indole derivatives have been synthesized and evaluated as MAO inhibitors. nih.govebi.ac.uk Generally, these compounds have been found to be selective inhibitors of MAO-B, with Ki values ranging from nanomolar to micromolar concentrations. nih.govresearchgate.net For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide is a potent and selective MAO-B inhibitor. nih.govresearchgate.net Some 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have shown potent, reversible, and competitive inhibition of both MAO-A and MAO-B. ebi.ac.uk Computational studies on indole analogues have also been used to identify potential MAO-A inhibitors for the treatment of depression. niscpr.res.in

Cholinesterase (ChE) Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. nih.govmmsl.cz A number of indole-based compounds have been investigated as potential cholinesterase inhibitors. nih.govresearchgate.net Specifically, indolylpiperidine hybrids have been identified as potent BChE inhibitors. mmsl.czresearchgate.net Molecular docking studies suggest these compounds interact with key residues in the active site of the enzymes. nih.gov Some tryptophan-derived indole compounds have shown selective, submicromolar inhibition of human BChE. nih.gov

No specific enzyme inhibition kinetic data for this compound or its direct analogues was found in the reviewed literature. The information presented is for the broader class of indole and piperidine derivatives.

Human Coronavirus Papain-like Protease (PLpro) Inhibition

The papain-like protease (PLpro) of human coronaviruses, including SARS-CoV and SARS-CoV-2, is an essential enzyme for viral replication. nih.govfrontiersin.org It is responsible for cleaving the viral polyprotein to release non-structural proteins (nsps) necessary for forming the replication complex. nih.govbiorxiv.org Specifically, PLpro cleaves the boundaries between nsp1/2, nsp2/3, and nsp3/4. frontiersin.org Beyond its role in polyprotein processing, PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response. nih.govfrontiersin.org These dual functions make PLpro an attractive target for antiviral drug development. frontiersin.orgbiorxiv.org

Structure-guided design has led to the development of potent, non-covalent, competitive inhibitors of PLpro. nih.govacs.org Notably, research into SARS-CoV PLpro inhibitors identified lead compounds that were subsequently found to be effective against SARS-CoV-2 PLpro due to the high similarity in their ligand-binding sites. frontiersin.org One such class of inhibitors features a piperidine-4-carboxamide core. acs.org For instance, compound 15g , an inhibitor of SARS-CoV PLpro, contains this piperidine scaffold and demonstrates potent enzymatic inhibition and antiviral activity. acs.org Further optimization of this scaffold, including substitutions on the piperidine ring, led to the discovery of even more potent inhibitors like 3k , which showed improved binding affinity and effective disruption of SARS-CoV replication in cell culture. acs.org These inhibitors exhibit high selectivity for the viral protease over homologous human deubiquitinating enzymes. acs.org

Table 1: Examples of PLpro Inhibitors with Piperidine or Related Scaffolds

| Compound | Target Protease | Inhibition (IC₅₀) | Antiviral Activity (EC₅₀) | Mechanism of Action |

|---|---|---|---|---|

| GRL-0617 | SARS-CoV PLpro, SARS-CoV-2 PLpro | - | Yes | Reversible, competitive inhibitor frontiersin.org |

| 15g | SARS-CoV PLpro | 0.67 µM | Low micromolar | Competitive inhibitor acs.org |

| 3k | SARS-CoV PLpro | 0.35 µM | Yes | Competitive inhibitor acs.org |

| PF-07957472 | SARS-CoV-2 PLpro | Potent | Robust efficacy in mouse model | Orally available inhibitor nih.gov |

Kinase (e.g., Syk, EGFR, Aurora Kinases) Modulation

Analogues featuring the indole and piperidine moieties have been investigated as modulators of various protein kinases, which are critical regulators of cellular signaling pathways.

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. High levels of Aurora A and Aurora B kinases are found in numerous human tumor cell lines. google.com Aurora kinase A activity has been identified as a driver of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in lung adenocarcinoma. nih.gov Chronic EGFR inhibition can lead to the activation of AURKA, which helps cancer cells evade drug-induced apoptosis. nih.gov This suggests that dual inhibition of EGFR and Aurora kinases could be a viable therapeutic strategy.

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While direct inhibition of EGFR by this compound analogues is not extensively detailed, the interplay between EGFR signaling and pathways modulated by related compounds is an area of interest. For instance, the emergence of resistance to EGFR inhibitors can be mediated by Aurora kinase A, a target for which indole-based inhibitors have been developed. nih.gov

Other Kinases: The indole scaffold is present in numerous kinase inhibitors. Enzastaurin, which contains an indole and a piperidinyl group, is an inhibitor of several protein kinase C (PKC) isoforms and has been studied for its anti-tumor effects. sbq.org.br Furthermore, some compounds have been designed as multi-targeted inhibitors, affecting Janus kinase (JAK) 2/3 and Aurora A/B kinases simultaneously. researchgate.net

Table 2: Selected Kinase Inhibitors with Indole or Piperidine Motifs

| Inhibitor | Target Kinase(s) | Biological Context |

|---|---|---|

| Enzastaurin | Protein Kinase C (PKC) β, α, γ, ε | Cancer (e.g., Non-Hodgkin lymphoma) sbq.org.br |

| Dinaciclib | CDK2, CDK5, CDK1, CDK9 | Cancer (e.g., Leukemia, breast cancer) sbq.org.br |

| Unnamed 3,4,5-trisubstituted pyridine | WNT signaling pathway (target unknown) | Cancer icr.ac.uk |

| Unnamed 4,6-pyrimidine | CDK9 | Cancer (HSF1-stress pathway) icr.ac.uk |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. The piperidine ring is a crucial structural component in several AChE inhibitors, including the well-known drug donepezil (B133215). acs.org Studies have shown that the piperidine moiety is essential for high inhibitory activity. acs.org

Research into donepezil analogues has explored modifications of the piperidine ring to improve the pharmacological profile. acs.org The crystal structure of donepezil bound to AChE suggests that the binding pocket can accommodate additional substituents on the piperidine ring. acs.org Synthetic approaches have been developed to create novel donepezil-based derivatives with substitutions on the piperidine core to study their impact on AChE inhibition. acs.org Furthermore, various piperidine and 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their potential as AChE inhibitors. acs.orgresearchgate.net

Table 3: Piperidine-Containing Acetylcholinesterase (AChE) Inhibitors

| Compound Class | Key Structural Feature | Rationale for Activity |

|---|---|---|

| Donepezil Analogues | Substituted piperidine ring | The piperidine ring is essential for AChE inhibitory effects; modifications aim to enhance activity. acs.org |

| 1,2,4-Triazole-piperidine hybrids | 1,2,4-triazole linked to a piperidine moiety | Designed as potential enzyme inhibitors for AChE and other enzymes. acs.org |

| Piperidin-4-one derivatives | Piperidin-4-one core | Serves as a versatile scaffold for developing various biologically active compounds, including AChE inhibitors. researchgate.net |

Ion Channel (e.g., KCNT1 channel) Modulation

Gain-of-function (GoF) mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel subunit KNa1.1 (also known as SLACK), are associated with severe, drug-resistant forms of epilepsy. nih.govacs.org This makes the KCNT1 channel a critical target for the development of new anti-seizure medications. nih.gov KCNT1 channels contribute to the slow afterhyperpolarization in neurons, which regulates action potential firing. nih.gov

Quinidine (B1679956) is a known, albeit non-selective, blocker of KCNT1 channels, but its clinical utility is hampered by significant side effects. nih.govacs.org This has spurred the search for novel, more potent, and selective KCNT1 inhibitors. Using homology modeling and in silico screening, several new classes of KCNT1 blockers have been identified. nih.gov Patch-clamp experiments have confirmed the KCNT1-blocking potency of these novel compounds, with some showing significantly higher potency compared to quinidine and better selectivity over other channels like hERG. nih.govacs.org For example, compounds designated CPK16 , CPK18 , and CPK20 were identified as potent and selective KCNT1 blockers that could counteract the effects of epilepsy-causing GoF mutations in vitro. nih.govresearchgate.net

Table 4: Identified KCNT1 Channel Blockers

| Compound | Potency vs. Quinidine | Selectivity Profile | Key Finding |

|---|---|---|---|

| CPK4, 13, 16, 18, 20 | Higher | Selective over hERG and Kv7.2 channels | Identified via in silico screening and confirmed by patch-clamp. nih.govacs.org |

| CPK16, 18, 20 | Higher | High KCNT1 selectivity with no activity on hERG channels | Showed high selectivity in functional assays. acs.org |

| CPK20 | Higher | Blocks KCNT2 with lower potency | Displayed the highest metabolic stability among tested compounds. nih.gov |

Cellular Pathway Perturbation and Downstream Signaling Events (in vitro studies)

Compounds containing the indole and piperidine scaffolds can perturb a variety of cellular pathways, leading to distinct downstream signaling events observed in in vitro studies. These effects are often context-dependent, influencing processes like cell proliferation, survival, and stress responses.

One major area of impact is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Indole derivatives have been shown to induce apoptosis in cervical and colon carcinoma cells. mdpi.com For example, certain indole-thiazole-pyrrolo-pyridine hydrobromides, which are analogues of the marine alkaloid nortopsentin, exhibit cytotoxic activity. mdpi.com Other derivatives can promote cell cycle arrest at the G0/G1 phase in breast cancer cells. mdpi.com

Another key pathway affected is clathrin-mediated endocytosis (CME), a process essential for nutrient uptake, receptor signaling, and synaptic transmission. This pathway is dependent on the GTPase dynamin. Indole-based dynamin inhibitors have been developed that show potent in-cell inhibition of CME. acs.org For instance, the decyl amine analogue 24 was found to be a submicromolar inhibitor of dynamin I and was over three times more active in inhibiting CME than previous lead compounds. acs.org

Furthermore, in the context of acquired drug resistance in cancer, analogues can modulate adaptive survival programs. For example, the activation of the Aurora kinase A pathway in response to EGFR inhibitors in lung cancer represents a critical survival mechanism for tumor cells. nih.gov Inhibiting this pathway with specific small molecules can suppress this adaptive program, thereby increasing the magnitude and duration of the response to the primary therapy. nih.gov Similarly, inhibitors of the HSF1-stress pathway, discovered through phenotypic screens, have been optimized from a pyrimidine (B1678525) scaffold hit to yield potent compounds that inhibit CDK9, a key regulator of transcription and cell cycle. icr.ac.uk

Allosteric Modulation and Orthosteric Binding Mechanisms

Allosteric modulation represents a sophisticated mechanism for fine-tuning receptor function. An allosteric modulator binds to a site on a receptor that is topographically distinct from the orthosteric site (the binding site for the endogenous ligand). nih.gov This binding event can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov This mechanism offers potential advantages, including greater receptor subtype selectivity and a "ceiling" effect that can improve safety margins. nih.gov

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) abundant in the central nervous system, has been a key target for the development of allosteric modulators. nih.govacs.org Several indole-based compounds have been identified as CB1 allosteric modulators. A prototypical example is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), which exhibits a complex pharmacological profile. acs.orgacs.org It acts as a NAM for agonist-stimulated G-protein coupling but as a PAM for orthosteric agonist binding. acs.org

Structure-activity relationship studies on indole-2-carboxamide analogues have revealed key structural features that influence allosteric activity at the CB1 receptor. acs.org These include:

The length of the alkyl chain at the C3 position of the indole ring.

The presence of an electron-withdrawing group at the C5 position.

The nature of the amino substituent on the phenyl ring B. acs.orgunc.edu

For example, replacing the piperidinyl group of ORG27569 with a dimethylamino group and optimizing the C3 alkyl chain length led to the identification of compounds like 12d and 12f , which showed significantly enhanced allosteric properties, including stronger binding cooperativity or higher binding affinity. acs.org Interestingly, while these compounds are PAMs for agonist binding, they still function as antagonists for G-protein coupling, yet can independently induce β-arrestin-mediated ERK signaling, demonstrating biased signaling. nih.govacs.org

Table 5: Examples of Indole-Based Allosteric Modulators of the CB1 Receptor

| Compound | Type of Modulator | Key Structural Features | Effect on Binding | Effect on Function |

|---|---|---|---|---|

| ORG27569 | NAM/PAM | Indole-2-carboxamide with piperidinyl group acs.orgacs.org | Positive cooperativity with agonist binding acs.org | Antagonist of G-protein coupling acs.org |

| PSNCBAM-1 | NAM | Phenylurea scaffold acs.org | - | Antagonist of G-protein coupling acs.org |

| 12d | NAM/PAM | Indole-2-carboxamide with dimethylamino group, C3-propyl chain acs.org | High positive cooperativity (α = 24.5) with agonist binding acs.org | Antagonist of G-protein coupling acs.org |

| 12f | NAM/PAM | Indole-2-carboxamide with dimethylamino group, C3-hexyl chain acs.org | High affinity (KB = 89.1 nM) acs.org | Antagonist of G-protein coupling acs.org |

Computational Chemistry and Cheminformatics in the Discovery and Optimization of 3 Piperidin 4 Yl 1h Indol 6 Ol

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. For 3-piperidin-4-yl-1H-indol-6-ol, these models are crucial for understanding its potential interactions with biological targets. Molecular docking, a key component of modeling, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the resulting complex. researchgate.netresearchgate.net This process is fundamental in virtual screening and rational drug design, allowing for the rapid assessment of a compound's potential bioactivity against a specific protein target. researchgate.netnih.gov

Following a docking simulation, a detailed analysis of the receptor's active site reveals the specific amino acid residues that form key interactions with this compound. This analysis is critical for understanding the structural basis of its activity. To systematically capture these complex interactions, computational tools can generate "interaction fingerprints." mdpi.com These fingerprints provide a binary or quantitative summary of different types of interactions—such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking—between the ligand and each residue in the binding pocket. researchgate.netresearchgate.net By comparing the interaction fingerprints of various analogs, researchers can identify which interactions are essential for binding affinity and selectivity.

Table 1: Representative Interaction Fingerprint for a Ligand-Receptor Complex

This table illustrates the type of data generated from an interaction fingerprint analysis, showing key amino acid residues in a hypothetical receptor and their potential interactions with a ligand like this compound.

| Receptor Residue | Interaction Type | Ligand Moiety Involved | Present (Yes/No) |

|---|---|---|---|

| Tyr123 | π-π Stacking | Indole (B1671886) Ring | Yes |

| Asp150 | Hydrogen Bond (Acceptor) | Indole N-H | Yes |

| Ser210 | Hydrogen Bond (Donor/Acceptor) | Indole -OH group | Yes |

| Glu245 | Ionic / Hydrogen Bond | Piperidine (B6355638) N-H (protonated) | Yes |

| Phe301 | Hydrophobic | Piperidine Ring | Yes |

| Trp305 | π-π Stacking | Indole Ring | No |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis is used to explore the range of possible spatial arrangements of its atoms and identify the low-energy, and therefore most probable, conformations. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. tandfonline.comasianpubs.orgresearchgate.net However, the orientation of the linkage between the piperidine and indole rings, as well as the substituents on the piperidine ring, can vary. researchgate.net Understanding this conformational landscape is crucial because only specific conformations may be able to fit optimally into the receptor's binding site. Computational methods can map the potential energy surface of the molecule to predict its preferred shapes in different environments. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. mdpi.comchemrxiv.org These methods can accurately predict a wide range of molecular properties, including geometry, charge distribution, and orbital energies, which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. worldscientific.comredalyc.org It offers a good balance between accuracy and computational cost for molecules of this size. researchgate.nettandfonline.comresearchgate.net DFT calculations are used to optimize the molecular geometry of this compound and to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.nettandfonline.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the HOMO is often localized on the electron-rich indole ring system, while the LUMO distribution can vary. tandfonline.com

Table 2: Illustrative Quantum Chemical Parameters Calculated via DFT

This table presents a hypothetical set of quantum chemical properties for this compound, as would be derived from a DFT analysis.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.1 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 Debye |

| Electronegativity (χ) | Measure of the ability to attract electrons | 3.15 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.05 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deproteopedia.org It is an invaluable tool for predicting and understanding intermolecular interactions. The MEP map uses a color scale to indicate different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Neutral regions are usually green or yellow.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen of the piperidine ring, indicating these are sites for hydrogen bond acceptance. researchgate.nettandfonline.com The hydrogen of the indole N-H group and the hydroxyl O-H group would exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. bhu.ac.in This visual guide to charge distribution helps rationalize the binding modes observed in docking simulations and guides the design of new molecules with improved interaction profiles. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acs.org It transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This analysis provides a quantitative description of the electron density distribution, revealing the nature of intramolecular interactions that contribute to molecular stability.

For this compound, NBO analysis can elucidate the electronic interactions between the indole core, the piperidine ring, and the hydroxyl group. A key aspect of this analysis is the evaluation of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals the energetic significance of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For instance, it could quantify the delocalization of electron density from the nitrogen lone pair of the piperidine ring to anti-bonding orbitals within the indole system, or interactions involving the oxygen lone pairs of the hydroxyl group.

The analysis provides detailed information on atomic charges, hybridization of orbitals, and the composition of bonds. joaquinbarroso.com By examining the occupancy of NBOs, deviations from an idealized Lewis structure can be identified, highlighting important electronic effects like resonance and hyperconjugation that influence the molecule's reactivity and interaction with biological targets. uni-muenchen.de

Table 1: Hypothetical NBO Analysis Data for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (1) N(piperidine) | Lone Pair | σ(C-C) indole ring | Anti-bonding | 3.5 |

| LP (1) N(indole) | Lone Pair | π(C=C) indole ring | Anti-bonding | 18.2 |

| LP (2) O(hydroxyl) | Lone Pair | σ(C-O) hydroxyl bond | Anti-bonding | 2.1 |

| π (C=C) indole ring | Pi Bond | π(C=C) indole ring | Anti-bonding | 20.5 |

| Note: This table is illustrative. E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital. |

Protonation State Analysis

The protonation state of a molecule is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and its ability to interact with a biological target. For this compound, which contains two basic nitrogen atoms (one in the piperidine ring and one in the indole ring), determining the most likely site of protonation is crucial.

The piperidine nitrogen is an aliphatic amine, which is generally more basic than the nitrogen in an indole ring, whose lone pair is involved in the aromatic π-system. Therefore, the piperidine nitrogen is the most probable primary site of protonation under physiological conditions. nih.govacs.org Computational methods, often in combination with experimental techniques like NMR titration, can be used to predict the pKa values of the ionizable groups. nih.govresearchgate.net These calculations help in understanding which ionic species will predominate at a given pH. In studies of similar structures, the nitrogen atom in the piperidine ring is typically protonated first. acs.org The protonation of the second nitrogen atom may occur at a much lower pH. nih.gov

Understanding the precise protonation state is vital for molecular docking studies, as it dictates the hydrogen bonding patterns and electrostatic interactions between the ligand and its receptor.

Table 2: Potential Protonation Sites and Predicted pKa for this compound

| Ionizable Group | Predicted pKa (Approximate) | Predominant State at pH 7.4 | Rationale |

| Piperidine Nitrogen | 8.5 - 9.5 | Protonated (Cationic) | Aliphatic amine, lone pair is readily available for protonation. |

| Indole Nitrogen | -2 to -4 | Neutral | Lone pair is part of the aromatic sextet, making it significantly less basic. |

| Hydroxyl Group | 9.5 - 10.5 | Neutral | Phenolic proton, deprotonation occurs at higher pH. |

| Note: pKa values are estimates based on typical values for these functional groups. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of chemical properties) with an observed activity, such as inhibitory concentration (IC50) or binding affinity. tandfonline.comnih.gov

2D and 3D QSAR Approaches

QSAR models can be broadly categorized into 2D and 3D approaches, depending on the nature of the descriptors used.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices that describe molecular size, shape, and branching. tandfonline.com For a series of derivatives of this compound, 2D-QSAR could identify key properties that are statistically correlated with activity, guiding the synthesis of more potent analogs. For example, a model might indicate that increasing lipophilicity or adding a hydrogen bond donor at a specific position enhances activity. researchgate.net

3D-QSAR: These models require the 3D structures of the molecules and their alignment within a common coordinate system. farmaciajournal.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. nih.gov The variation in these fields is then correlated with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.compharmacophorejournal.com For instance, a CoMFA map might show a region where bulky substituents are favored (sterically favorable) or where a positive charge is beneficial (electrostatically favorable).

Table 3: Comparison of 2D and 3D QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA/CoMSIA) |

| Input Data | 2D chemical structures | 3D chemical structures (aligned) |

| Descriptors | Topological, physicochemical, electronic | Steric, electrostatic, hydrophobic fields |

| Requirement | No 3D conformation or alignment needed | Requires molecular alignment and bioactive conformation hypothesis |

| Output | Mathematical equation linking descriptors to activity | 3D contour maps showing favorable/unfavorable regions |

| Key Insight | Identifies important global molecular properties | Provides spatially-specific guidance for structural modification |

Predictive Model Development and Validation

The development of a robust QSAR model is an iterative process involving several key steps. mdpi.com First, a dataset of compounds with known activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. nih.govmdpi.com

During model development, various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create the mathematical equation. farmaciajournal.com The statistical quality of the model is assessed using several metrics:

r² (Coefficient of Determination): Indicates how well the model fits the training set data.

q² or r²(cv) (Cross-validated r²): Assesses the model's internal predictivity, often determined using a leave-one-out (LOO) procedure. researchgate.net

r²_pred (Predictive r²): Measures the model's ability to predict the activity of the external test set compounds, providing a measure of its external validation. mdpi.com

A reliable QSAR model should have high values for r², q², and r²_pred, indicating that it is not only descriptive of the training data but also has strong predictive capability for new, untested molecules. researchgate.net

Table 4: Typical Statistical Parameters for a Validated QSAR Model

| Parameter | Description | Acceptable Value |

| r² | Goodness of fit for the training set | > 0.6 |

| q² (LOO) | Internal predictive ability | > 0.5 |

| r²_pred | External predictive ability for the test set | > 0.5 |

| RMSE | Root Mean Square Error of prediction | As low as possible |

| Note: These thresholds are general guidelines and can vary depending on the specific study. |

Predictive Cheminformatics Tools for Activity and Target Prediction

Beyond QSAR, which requires a dataset of related compounds, other cheminformatics tools can predict the biological activity of a single molecule by comparing its structure to vast databases of known bioactive compounds.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide spectrum of biological activities for a given chemical structure. nih.gov The prediction is based on the structure-activity relationships derived from a large training set of over 250,000 known active compounds, including drugs and lead compounds. way2drug.com PASS does not predict the quantitative value of the activity but rather the probability that a compound will exhibit a particular type of biological effect (e.g., anti-inflammatory, kinase inhibitor, etc.). genexplain.com

For this compound, a PASS analysis would generate a list of potential pharmacological effects and mechanisms of action. The results are presented as a pair of probabilities for each activity:

Pa (Probability to be active): The probability that the compound possesses the specified activity.

Pi (Probability to be inactive): The probability that the compound is inactive for that endpoint.

These predictions are valuable in the early stages of drug discovery for hypothesis generation, identifying potential therapeutic applications, and flagging possible off-target effects. clinmedkaz.orgclinmedkaz.org Given the indole and piperidine moieties, PASS might predict activities related to the central nervous system, such as serotonergic or dopaminergic receptor modulation, as well as other potential effects. clinmedkaz.org

Table 5: Illustrative PASS Prediction for this compound

| Predicted Activity | Pa | Pi | Interpretation |

| Serotonin (B10506) 5-HT1a receptor agonist | 0.850 | 0.004 | High probability of being active; structurally similar to known agonists. |

| Dopamine (B1211576) D2 receptor antagonist | 0.725 | 0.015 | Likely to be active. |

| Monoamine oxidase A inhibitor | 0.610 | 0.041 | Possible activity. |

| Anti-inflammatory | 0.550 | 0.098 | Possible activity, but with lower confidence. |

| Kinase inhibitor | 0.430 | 0.085 | Unlikely to be a primary activity. |

| Note: This table is a hypothetical representation of PASS output. Pa > 0.7 suggests high probability, 0.5 < Pa < 0.7 suggests possible activity, and Pa < 0.5 suggests low probability. |

SwissTargetPrediction and Similar Platforms